molecular formula C15H18N2O3 B2602485 N-(Oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide CAS No. 2361857-85-2

N-(Oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide

Cat. No. B2602485
CAS RN: 2361857-85-2
M. Wt: 274.32
InChI Key: ZFJLFLUKTZYDAC-UHFFFAOYSA-N
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Description

N-(Oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(Oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It is also thought to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, it has been shown to have antibacterial activity against various gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

N-(Oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(Oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide. One area of focus could be on elucidating its mechanism of action to better understand how it exerts its anti-inflammatory, anti-tumor, and anti-microbial effects. Another area of research could be on developing more efficient methods of synthesizing the compound. Additionally, further studies could investigate its potential as a drug delivery agent and fluorescent probe for detecting DNA damage.

Synthesis Methods

The synthesis of N-(Oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide involves the condensation of 4-aminobenzoic acid with 3-hydroxypropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with acryloyl chloride in the presence of a base such as triethylamine to obtain the final product.

Scientific Research Applications

N-(Oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide has been studied extensively for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier. Furthermore, it has been investigated for its potential as a fluorescent probe for detecting DNA damage.

properties

IUPAC Name

N-(oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-14(18)17-13-5-3-12(4-6-13)15(19)16-9-11-7-8-20-10-11/h2-6,11H,1,7-10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJLFLUKTZYDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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